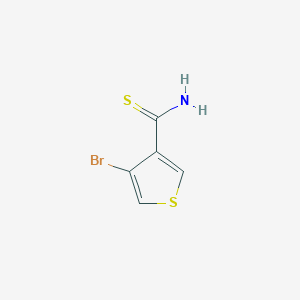

4-Bromothiophene-3-carbothioic acid amide

Description

Thiophene (B33073) Derivatives in Contemporary Organic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a key structural unit in a multitude of biologically active molecules and organic materials. The presence of the sulfur heteroatom imparts unique electronic properties to the ring, influencing its reactivity and interaction with biological targets. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. Furthermore, the thiophene moiety is a fundamental component in the design of organic semiconductors, conducting polymers, and dyes, owing to its ability to participate in extended π-conjugated systems. The versatility of thiophene chemistry allows for the facile introduction of various functional groups onto the thiophene ring, enabling the fine-tuning of its physicochemical and biological properties.

Significance of Carbothioic Acid Amide Functionalities in Synthetic Methodologies

The carbothioic acid amide, or thioamide, functional group is a bioisostere of the amide group, where the carbonyl oxygen is replaced by a sulfur atom. This substitution has profound effects on the group's electronic and steric properties. Thioamides are generally more reactive than their amide counterparts and serve as valuable intermediates in a variety of organic transformations. They can be readily converted into other functional groups, such as nitriles, amines, and thiazoles, highlighting their synthetic versatility. In medicinal chemistry, the incorporation of a thioamide moiety can enhance the metabolic stability of a drug candidate or improve its binding affinity to a target protein. The unique reactivity of the carbothioic acid amide functionality makes it a powerful tool for the construction of diverse molecular architectures.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of 4-Bromothiophene-3-carbothioic acid amide.

| Property | Value |

| CAS Number | 1379334-23-2 |

| Molecular Formula | C₅H₄BrNS₂ |

| Molecular Weight | 222.13 g/mol |

| Appearance | (Predicted) Pale yellow to yellow solid |

| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF |

| Melting Point | (Predicted) Higher than its carboxamide analog (150-155 °C) |

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in publicly accessible literature, its structural components suggest significant potential in several areas of chemical research. The presence of a bromine atom at the 4-position and a carbothioic acid amide at the 3-position of the thiophene ring opens up a wide array of possibilities for its application as a synthetic intermediate.

Potential Synthetic Applications:

The bromine atom on the thiophene ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, allowing for the construction of complex molecular frameworks. For instance, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl substituent at the 4-position, leading to a diverse library of substituted thiophene derivatives.

The carbothioic acid amide group is also highly reactive and can participate in a range of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or used as a precursor for the synthesis of various heterocyclic systems, most notably thiazoles. The reaction of a thioamide with an α-haloketone, known as the Hantzsch thiazole (B1198619) synthesis, is a classic and efficient method for constructing the thiazole ring, a common scaffold in many pharmaceutical agents.

A plausible and efficient method for the synthesis of this compound itself would be the thionation of its corresponding amide precursor, 4-Bromothiophene-3-carboxamide (B3032049). sigmaaldrich.com This transformation is commonly achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. nih.govorganic-chemistry.orgencyclopedia.pub These reagents are highly effective for the conversion of carbonyl compounds into their thio-analogs. nih.govorganic-chemistry.orgencyclopedia.pub Another potential synthetic route could involve the conversion of 4-Bromothiophene-3-carbonitrile to the thioamide. This can be accomplished through the addition of hydrogen sulfide (B99878) or its equivalents, often facilitated by a base. organic-chemistry.org

The following table outlines potential research applications and the corresponding synthetic transformations that could be explored with this compound.

| Research Area | Potential Synthetic Transformation | Key Reagents/Conditions |

| Medicinal Chemistry | Synthesis of novel thiazole derivatives | α-Haloketones (Hantzsch synthesis) |

| Materials Science | Formation of extended π-conjugated systems | Suzuki, Stille, or Heck cross-coupling |

| Agrochemicals | Modification of the thiophene core | Nucleophilic aromatic substitution |

| Organic Synthesis | Conversion to other functional groups | Hydrolysis, Reduction |

Structure

3D Structure

Properties

IUPAC Name |

4-bromothiophene-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNS2/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXPIQFLOXBPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms Involving 4 Bromothiophene 3 Carbothioic Acid Amide and Analogous Amide Systems

Nucleophilic Acyl Substitution Mechanisms

The thioamide group, analogous to an amide, can undergo nucleophilic acyl substitution. In these reactions, a nucleophile replaces the amino group attached to the thiocarbonyl carbon. This process generally occurs via a two-step addition-elimination mechanism, proceeding through a tetrahedral intermediate. Thioamides are typically less reactive towards nucleophiles than their amide counterparts due to the electronic properties of sulfur. nih.gov

Hydrolysis of a thioamide results in the formation of a carboxylic acid and ammonia (B1221849) (or an amine), with the thiocarbonyl sulfur being replaced by oxygen. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the thiocarbonyl sulfur atom. This protonation increases the electrophilicity of the thiocarbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.com The subsequent steps involve the formation of a tetrahedral intermediate, proton transfers, and the elimination of ammonia. The resulting amine is protonated under the acidic conditions, which makes the final step irreversible. youtube.com

Mechanism Steps:

Protonation: The thiocarbonyl sulfur is protonated by an acid (e.g., H₃O⁺) to form a resonance-stabilized cation.

Nucleophilic Attack: A water molecule attacks the electrophilic thiocarbonyl carbon.

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom of the amino group, making it a better leaving group (NH₃).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl (C=O) bond and expelling ammonia.

Deprotonation: The protonated carbonyl is deprotonated by water to yield the final carboxylic acid product.

Basic-Catalyzed Hydrolysis: In basic conditions, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the thiocarbonyl carbon. Thioamides are generally more resistant to basic hydrolysis than amides. nih.gov The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the amide ion, which is a very poor leaving group. A final proton transfer completes the reaction.

Mechanism Steps:

Nucleophilic Attack: A hydroxide ion attacks the thiocarbonyl carbon to form a tetrahedral alkoxide intermediate.

Elimination: The intermediate collapses, and the C-N bond is cleaved, eliminating an amide anion (⁻NH₂). This step is generally slow.

Proton Transfer: The highly basic amide anion deprotonates the initially formed carboxylic acid to produce a carboxylate ion and ammonia.

| Condition | Initial Step | Key Intermediate | Leaving Group | Final Products |

| Acidic | Protonation of thiocarbonyl sulfur | Tetrahedral intermediate | Ammonia (NH₃) | 4-Bromothiophene-3-carboxylic acid, Ammonium (B1175870) ion (NH₄⁺) |

| Basic | Nucleophilic attack by OH⁻ | Tetrahedral intermediate | Amide anion (⁻NH₂) | 4-Bromothiophene-3-carboxylate, Ammonia (NH₃) |

Thioamides can be reduced to their corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Unlike the reduction of esters or carboxylic acids which yield alcohols, the reduction of amides and thioamides converts the C=S group into a methylene (B1212753) group (CH₂), yielding an amine. chemistrysteps.com

The mechanism involves the addition of a hydride ion to the thiocarbonyl carbon, followed by the elimination of the sulfur atom as part of a metal-sulfur complex. This forms a highly reactive iminium ion intermediate, which is then rapidly reduced by a second hydride ion. masterorganicchemistry.com

Mechanism Steps:

First Hydride Attack: A hydride ion from LiAlH₄ attacks the electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate. The sulfur atom coordinates to the aluminum.

Elimination: The tetrahedral intermediate collapses, and the sulfur atom is eliminated as a leaving group (coordinated to the aluminum hydride species), forming an iminium ion.

Second Hydride Attack: A second hydride ion rapidly attacks the electrophilic carbon of the iminium ion, forming the final amine product.

Workup: An aqueous workup protonates the resulting amino group to give the neutral amine.

| Reagent | Key Intermediate | Functional Group Transformation | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Iminium ion | -C(S)NH₂ → -CH₂NH₂ | (4-Bromothiophen-3-yl)methanamine |

Electrophilic and Radical Substitution on the Thiophene (B33073) Ring

Electrophilic Aromatic Substitution: The thiophene ring is aromatic and undergoes electrophilic substitution reactions. The rate and regioselectivity of these reactions are influenced by the existing substituents. lumenlearning.com In 4-Bromothiophene-3-carbothioic acid amide, the ring has two substituents: a bromo group at C4 and a carbothioamide group at C3.

Bromo Group (-Br): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (sigma complex). libretexts.org

Carbothioamide Group (-C(S)NH₂): This group is strongly deactivating and meta-directing due to the electron-withdrawing nature of the thiocarbonyl.

The two available positions for substitution are C2 and C5. The bromine at C4 directs incoming electrophiles to the C5 position (ortho). The thioamide group at C3 also directs incoming electrophiles to the C5 position (meta). Since both groups direct to the same position, electrophilic substitution is expected to occur selectively at the C5 position .

Radical Substitution: Radical substitution on aromatic rings is less common than electrophilic substitution but can occur under specific conditions, typically involving a radical initiator (e.g., UV light or peroxides). wikipedia.org The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org In the context of the thiophene ring, a radical (e.g., a halogen radical, X•) can abstract a hydrogen atom from the ring to form a thienyl radical. This radical then reacts with a halogen molecule to form the product and regenerate the halogen radical, continuing the chain. savemyexams.com The most likely position for hydrogen abstraction would be the most reactive C-H bond, which is often at the C5 position in substituted thiophenes.

| Reaction Type | Directing Influence | Predicted Position of Substitution | Mechanism |

| Electrophilic | -Br (at C4) is ortho-directing. -C(S)NH₂ (at C3) is meta-directing. | C5 | Formation of a sigma complex intermediate. |

| Radical | Governed by C-H bond strength and radical stability. | C5 (likely) | Chain reaction (Initiation, Propagation, Termination). |

Mechanisms of C-Br Bond Reactivity (e.g., Cross-Coupling Reactions of Thiophene Bromides)

The carbon-bromine bond in this compound is a key site for functionalization, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.org These reactions are powerful methods for forming new carbon-carbon bonds. nih.govresearchgate.net

The Suzuki reaction couples an organohalide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. organic-chemistry.org The mechanism proceeds via a catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Oxidative Addition: The active Pd(0) catalyst reacts with the bromothiophene, inserting itself into the C-Br bond. This forms a Pd(II) complex.

Transmetalation: The organoboron reagent (R-B(OH)₂), after activation by a base to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻), transfers its organic group (R) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex (the thienyl group and the R group) are coupled together and eliminated from the metal center. This step forms the new C-C bond in the product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

| Step | Description | Change in Pd Oxidation State |

| Oxidative Addition | Pd(0) inserts into the C-Br bond of the bromothiophene. | 0 → +2 |

| Transmetalation | The organic group from the boronate complex replaces the bromide on the Pd(II) center. | +2 → +2 |

| Reductive Elimination | The two organic fragments are joined, forming the product and regenerating the catalyst. | +2 → 0 |

Advanced Applications in Organic Synthesis and Materials Science

4-Bromothiophene-3-carbothioic acid amide as a Versatile Building Block

The inherent reactivity of this compound makes it a valuable precursor in various synthetic applications. The presence of the bromine atom provides a handle for cross-coupling reactions, while the carbothioic acid amide (thioamide) group offers multiple reaction pathways, including cyclization and condensation.

The dual functionality of this compound enables its use in the synthesis of fused heterocyclic systems, particularly thienopyrimidines. researchgate.net These structures are of significant interest due to their wide range of biological activities. researchgate.netresearchgate.net The thioamide group can react with various electrophiles to construct a pyrimidine (B1678525) ring fused to the thiophene (B33073) core.

For instance, the thioamide can undergo condensation reactions with compounds containing two electrophilic centers to form the fused pyrimidine ring. The bromine atom on the thiophene ring can then be used for further modifications, such as introducing aryl or heteroaryl groups through Suzuki or similar cross-coupling reactions, leading to a diverse array of substituted thienopyrimidines. nih.gov This sequential reaction strategy allows for the controlled and systematic construction of complex, polyfunctional heterocyclic molecules. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Thiophene Amide Precursors

| Precursor Type | Reaction Partner(s) | Resulting Heterocyclic System | Potential Significance |

|---|---|---|---|

| Thiophene Amide/Thioamide | Orthoformates, Isothiocyanates | Thieno[3,2-d]pyrimidines | Core structure in pharmacologically active compounds. researchgate.netresearchgate.net |

| Aminothiophene Carboxamide | Cyclization agents | Thieno[3,4-d]pyrimidines | Scaffolds for medicinal chemistry. researchgate.net |

| Brominated Thiophene Carboxamide | Secondary amines, Arylboronic acids | Substituted Thieno[3,2-d]pyrimidines | Selective enzyme inhibitors. nih.gov |

The utility of thiophene derivatives as foundational structures for creating combinatorial libraries is well-documented. nih.govnih.gov The defined reactive sites of this compound make it an ideal substrate for parallel synthesis, a technique used to rapidly generate large libraries of related compounds.

By reacting the thioamide moiety with a diverse set of reagents and subsequently functionalizing the bromo position through various cross-coupling reactions, chemists can produce a large matrix of distinct molecules. acs.org This approach is highly efficient for exploring chemical space and identifying lead compounds in drug discovery. The ability to systematically vary substituents at two different points on the molecule allows for the fine-tuning of properties and the exploration of structure-activity relationships. The development of one-pot synthesis methods for highly substituted thiophenes further enhances the efficiency of library generation from simple starting materials. acs.org

Integration into Functional Organic Materials

Thiophene-based compounds are cornerstones in the field of organic materials science due to their excellent electronic and optical properties. encyclopedia.pubnumberanalytics.com The incorporation of amide and thioamide functionalities onto the thiophene ring can further modulate these properties, leading to the development of novel materials for various applications.

Thiophene derivatives are widely used in the active layers of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comresearchgate.net The electronic properties of these materials can be tuned by introducing electron-donating or electron-accepting groups. Thiophene amides and related structures are integrated into π-conjugated systems to create donor-π-acceptor (D-π-A) type molecules, which are crucial for efficient charge transfer and light emission in OLEDs. beilstein-journals.orgnih.govfrontiersin.org

For example, incorporating a thiophene-based unit as a π-linker between a donor (like triphenylamine) and an acceptor can lead to materials with deep-red to near-infrared (NIR) emission, which is desirable for specific display and lighting applications. frontiersin.org The amide or imide functionality can act as an acceptor unit, and its electron-withdrawing nature can be controlled to fine-tune the emission wavelength and quantum efficiency of the resulting OLED. nih.gov Research on thienothiophenes, which are fused thiophene rings, has demonstrated their potential in creating efficient and stable emitters for OLEDs. beilstein-journals.orgmdpi.com

Table 2: Performance of Thiophene-Based Emitters in OLEDs

| Material Type | Device Application | Key Performance Metric | Reference |

|---|---|---|---|

| Thienothiophene-based D-π-A compound | Solution-processed OLED Emitter | Max. External Quantum Efficiency: 4.61% | nih.gov |

| BTDF-Thiophene-TPA Emitter | Deep-Red Doped OLED | Max. External Quantum Efficiency: 5.75% | frontiersin.org |

| Polycyclic Fused Amide Emitter | Sky-Blue OLED | Max. External Quantum Efficiency: 4.94% | nih.gov |

Polythiophenes are a major class of conductive polymers with applications ranging from sensors to solar cells. numberanalytics.comresearchgate.netnih.gov The properties of polythiophenes can be significantly altered by introducing functional groups onto the thiophene monomer before polymerization. The thioamide group in this compound offers a unique functional handle for creating novel polythiophene derivatives.

While direct polymerization of this specific monomer is not widely reported, related thiophene amides have been used to synthesize functional polymers. For instance, poly(amide-amide)s containing thiophene units have been prepared and shown to possess high thermal stability and good solubility in polar aprotic solvents, making them processable for high-performance applications. lbp.world Furthermore, post-polymerization functionalization of polythiophenes with amide-containing side chains has been used to create water-soluble, cationic polythiophenes. rsc.org These materials can bind to DNA, suggesting potential applications in theranostics and gene delivery. rsc.org The ability to introduce functionalities like the thioamide group opens up possibilities for creating polythiophenes with tailored solubility, conductivity, and sensory capabilities. rsc.org

Theoretical and Computational Investigations of 4 Bromothiophene 3 Carbothioic Acid Amide

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals is fundamental to a molecule's stability, reactivity, and spectroscopic properties. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to model these features for thiophene (B33073) derivatives. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. mdpi.comnih.gov

For thiophene-based systems, the HOMO is typically a π-orbital with significant electron density located on the thiophene ring and the sulfur heteroatom. The LUMO is often a π* anti-bonding orbital. In 4-Bromothiophene-3-carbothioic acid amide, the HOMO is expected to be distributed over the thiophene ring and the carbothioamide group, making these sites susceptible to electrophilic attack. The LUMO would likely be spread across the conjugated system, indicating potential sites for nucleophilic attack. DFT calculations, often using functionals like B3LYP, are employed to determine the energies and spatial distributions of these orbitals. mdpi.comresearchgate.net

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -5.12 | Indicates electron-donating capability; site for electrophilic attack. |

| ELUMO | -1.25 | Indicates electron-accepting capability; site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 3.87 | Reflects kinetic stability and resistance to electronic excitation. nih.gov |

Note: The values in the table are representative examples based on DFT calculations for analogous thiophene derivatives and serve for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other species. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles), blue represents regions of most positive potential (electron-poor, attractive to nucleophiles), and green denotes areas of neutral potential. mdpi.comresearchgate.net

For this compound, an MEP map would likely show:

Negative Potential (Red): Concentrated around the sulfur atom of the carbothioic acid amide group and, to a lesser extent, the sulfur atom in the thiophene ring and the bromine atom, due to the presence of lone pairs of electrons. These areas are the most probable sites for electrophilic and hydrogen-bonding interactions. nih.gov

Positive Potential (Blue): Located around the hydrogen atoms of the amide (-NH₂) group, making them acidic and prone to interaction with nucleophiles or forming hydrogen bonds. researchgate.net

This charge distribution is crucial for understanding non-covalent interactions, molecular recognition, and the initial stages of chemical reactions. nih.gov

Computational Mechanistic Studies of Reactions Involving Carbothioic Amides

Computational chemistry is instrumental in elucidating complex reaction mechanisms, identifying transient intermediates, and characterizing transition states that are often difficult to observe experimentally.

DFT is a robust method for investigating the mechanisms of chemical reactions, including those involving the formation or transformation of amide and thioamide functionalities. rsc.orgrsc.org For reactions involving carbothioic amides, DFT can be used to model the entire reaction coordinate. A common reaction is the formation of the amide bond itself, which can proceed through several steps. rsc.orgnih.gov

For example, in the formation of an amide from a thiocarboxylic acid and an amine, DFT calculations have shown a pathway involving:

Nucleophilic addition of the amine to the thiocarbonyl group.

Formation of a tetrahedral intermediate.

Proton transfer events, which can be assisted by solvent or other molecules. nih.gov

Elimination of a leaving group (e.g., H₂S) to form the final amide product. rsc.org

DFT allows researchers to calculate the relative energies of all reactants, intermediates, transition states, and products, thereby identifying the most energetically favorable reaction pathway. acs.org

A key aspect of mechanistic studies is the identification of the transition state (TS), which represents the highest energy point along a reaction pathway. pku.edu.cn The energy difference between the reactants and the transition state is the activation energy (Eₐ), a critical factor that determines the rate of the reaction. A lower activation energy corresponds to a faster reaction rate.

DFT calculations are used to locate the precise geometry of the transition state and compute its energy. rsc.org For a reaction involving a carbothioic amide, such as a nucleophilic acyl substitution, computational analysis can pinpoint the rate-determining step—the step with the highest activation energy. mdpi.com For instance, in some amide formation reactions, the C-N bond formation or the collapse of a tetrahedral intermediate can be the rate-limiting step. mdpi.com

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State (e.g., Nucleophilic Attack) | +15.2 |

| Intermediate | Tetrahedral Adduct | -5.6 |

| TS2 | Second Transition State (e.g., Leaving Group Elimination) | +20.5 |

| Products | Final Products | -12.0 |

Note: The values are hypothetical and serve to illustrate how DFT can map the energy landscape of a reaction. The rate-determining step would be the one involving TS2 due to its higher activation energy.

Spectroscopic Property Prediction and Validation (e.g., NMR)

Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com DFT calculations have become a standard tool for assigning and validating experimental spectra. The process involves first optimizing the molecular geometry at a chosen level of theory and then calculating the NMR shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov

The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. Comparing these predicted shifts with experimental data can confirm the structure of the synthesized compound. acs.orgchemrxiv.org For this compound, DFT can predict the ¹H and ¹³C chemical shifts, aiding in the structural elucidation and assignment of signals in its experimental NMR spectra. mdpi.comnih.gov

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| Thiophene H-2 | ~7.8 - 8.2 | - |

| Thiophene H-5 | ~7.3 - 7.6 | - |

| Amide -NH₂ | ~7.5 - 8.0 (broad) | - |

| Thiophene C-2 | - | ~128 - 132 |

| Thiophene C-3 | - | ~135 - 140 |

| Thiophene C-4 | - | ~110 - 115 |

| Thiophene C-5 | - | ~125 - 129 |

| Carbothioamide C=S | - | ~190 - 200 |

Note: These predicted chemical shift ranges are estimates based on DFT studies of similar brominated and functionalized thiophene systems.

Nonlinear Optical (NLO) Property Computations of Analogues

Theoretical and computational chemistry plays a pivotal role in the prediction and understanding of the nonlinear optical (NLO) properties of novel materials. For analogues of this compound, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating their potential as NLO materials. These investigations focus on calculating key parameters such as linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response of a molecule.

A significant body of research has demonstrated that thiophene derivatives can exhibit notable NLO properties. mdpi.comnih.gov The delocalization of π-electrons within the thiophene ring system is a critical factor contributing to these properties. mdpi.com The introduction of donor and acceptor groups to the thiophene scaffold can enhance the intramolecular charge transfer (ICT), which in turn can lead to a larger NLO response. nih.gov

Computational studies on various thiophene-based analogues, such as pyrazole-thiophene amides and thiophene sulfonamides, have provided valuable insights into their structure-NLO property relationships. mdpi.commdpi.com For instance, in a series of pyrazole-thiophene-based amide derivatives, DFT calculations were utilized to investigate their electronic structure and compute their NLO properties. mdpi.com These studies often involve geometry optimization of the molecular structures followed by the calculation of vibrational frequencies to ensure the structures correspond to energy minima. mdpi.com

One study on thiophene sulfonamide derivatives highlighted the influence of substituent groups on the NLO response. mdpi.com It was found that a derivative containing a methoxy (B1213986) group (–OCH3), a known electron-donating group, at the para position exhibited the highest hyperpolarizability value within the series. Conversely, a derivative with a trifluoromethyl group (–CF3) at the meta position showed the lowest hyperpolarizability. mdpi.com This demonstrates the principle that strategic placement of electron-donating and electron-withdrawing groups can be used to tune the NLO properties of these compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial in understanding the NLO response. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability and its potential for intramolecular charge transfer. A smaller HOMO-LUMO gap generally correlates with a higher NLO response, as it suggests that the molecule is more polarizable. mdpi.com In the aforementioned study of thiophene sulfonamides, the compound with the highest hyperpolarizability also possessed the lowest HOMO-LUMO energy gap, indicating it to be less stable but with a high NLO response. mdpi.com

The computational investigation of pyrazole-thiophene amides also involved the calculation of various chemical reactivity descriptors, including chemical hardness, electronic chemical potential, ionization potential, and electron affinity, alongside their NLO properties. mdpi.com Such comprehensive computational analyses provide a deeper understanding of the electronic characteristics that govern the NLO behavior of these thiophene analogues.

The table below summarizes representative computational findings for NLO properties of thiophene analogues from the literature.

| Compound Class | Key Findings | Computational Method | Reference |

| Pyrazole-thiophene-based amides | NLO properties were computed to understand their electronic structure. Compound 9f exhibited a superior NLO response compared to other compounds in the series. | PBE0-D3BJ/def2-TZVP/SMDDMSO | mdpi.com |

| Thiophene sulfonamide derivatives | The derivative with a methoxy group at the para position showed the highest hyperpolarizability, while the one with a CF3 group at the meta position had the lowest. A smaller HOMO-LUMO gap correlated with a higher NLO response. | DFT | mdpi.com |

These computational investigations are crucial for the rational design of new organic NLO materials. By systematically modifying the molecular structure of thiophene-based compounds and calculating their NLO properties, researchers can identify promising candidates for experimental synthesis and characterization. This synergy between theoretical predictions and experimental work accelerates the discovery of novel materials for applications in optoelectronics and photonics. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromothiophene-3-carbothioic acid amide, and how can yield be maximized?

- Methodological Answer :

- Step 1 : Start with bromothiophene derivatives (e.g., 5-Bromothiophene-3-carboxamide analogs) as precursors. Use AI-driven retrosynthetic tools (e.g., Template_relevance models) to predict feasible pathways, including cross-coupling or nucleophilic substitution reactions .

- Step 2 : Optimize reaction conditions (temperature, solvent, catalyst). For brominated thiophenes, polar aprotic solvents like DMF and temperatures between 80–120°C are typical .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor purity using HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm aromatic proton environments and carbonyl/amide functionalities. Compare chemical shifts with NIST reference data for bromothiophene derivatives .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to validate molecular weight (e.g., expected [M+H] peak at m/z 236.98).

- FTIR : Confirm thioamide (C=S stretch at ~1250 cm) and aromatic C-Br (550–600 cm) bands .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the bromine atom is a likely site for Suzuki-Miyaura coupling .

- Molecular Dynamics Simulations : Model solvent effects and transition states to predict reaction barriers. Tools like Gaussian or ORCA are recommended .

- Validation : Compare predicted reactivity with experimental results (e.g., coupling efficiency with aryl boronic acids) .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and computational spectral simulations (e.g., ACD/Labs or ChemDraw) .

- Batch Analysis : Test multiple synthetic batches to isolate batch-specific impurities (e.g., dehalogenated byproducts) using LC-MS .

- Collaborative Databases : Submit data to PubChem or ECHA for peer validation, ensuring alignment with existing entries .

Q. How can impurities in this compound be identified and quantified?

- Methodological Answer :

- HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm. MS fragmentation patterns help identify impurities (e.g., debrominated species) .

- NMR Spike-in Experiments : Add authentic standards of suspected impurities (e.g., 3-carbothioic acid) and track peak overlaps .

- Thermogravimetric Analysis (TGA) : Assess thermal stability to rule out solvent residues or decomposition products .

Theoretical and Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.